N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide is an organic compound with a complex structure that includes benzothiazole, thiophene, and benzamide moieties
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide are likely to be related to its anti-tubercular and anti-inflammatory properties . For instance, benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . In the context of anti-inflammatory activity, the key mechanism of action involves the suppression of the cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets to bring about changes that result in its therapeutic effects. For anti-tubercular activity, benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis . For anti-inflammatory activity, the compound acts by inhibiting the COX enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the synthesis of prostaglandins. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into thromboxane and prostaglandins, thereby reducing inflammation .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth, contributing to its anti-tubercular activity . In terms of anti-inflammatory activity, the compound’s action results in the reduction of inflammation by inhibiting the synthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.
Synthesis of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Thiophene Intermediate: The thiophene ring can be constructed via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Coupling Reaction: The benzothiazole and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of Benzamide Group: The final step involves the acylation of the coupled product with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzothiazole moiety can be reduced to the corresponding benzothiazoline using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamide derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antibacterial agent due to its structural similarity to other known antibacterial compounds.
Materials Science: The compound’s unique structure makes it a candidate for use in liquid crystal displays and other electronic materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-fluorobenzamide
- N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. These features may enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c1-12-8-4-5-9-15(12)19(24)23-21-18(13(2)14(3)25-21)20-22-16-10-6-7-11-17(16)26-20/h4-11H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBBKIFSEVFFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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